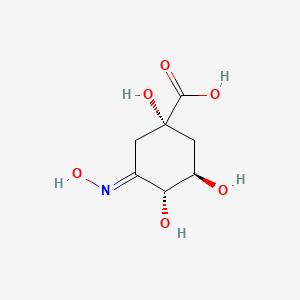
3-Hydroxyimino quinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyimino Quinic Acid is an organic compound belonging to the class of alpha hydroxy acids and derivatives. It is characterized by the presence of a carboxylic acid substituted with a hydroxyl group on the adjacent carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyimino Quinic Acid typically involves the hydroxylation of quinic acid derivatives. One common method includes the use of hydroxylamine to introduce the hydroxyimino group. The reaction conditions often require a controlled pH environment and the presence of catalysts to facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. Current methods focus on optimizing the yield and purity of the compound through bioconversion processes. These methods involve the use of engineered microorganisms to biosynthesize the compound from natural precursors .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyimino Quinic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinic acid derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The hydroxyimino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Quinic acid derivatives.
Reduction: Aminoquinic acid derivatives.
Substitution: Various substituted quinic acid derivatives.
Scientific Research Applications
3-Hydroxyimino Quinic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anti-inflammatory agent.
Industry: It is used in the production of antioxidants and other bioactive compounds
Mechanism of Action
The mechanism of action of 3-Hydroxyimino Quinic Acid involves its interaction with specific molecular targets. One of the primary targets is the enzyme 3-dehydroquinate dehydratase, which plays a crucial role in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids in plants, bacteria, and fungi. By inhibiting this enzyme, this compound can disrupt the metabolic processes of these organisms .
Comparison with Similar Compounds
Quinic Acid: A precursor in the synthesis of 3-Hydroxyimino Quinic Acid.
Chlorogenic Acid: An ester of caffeic acid and quinic acid, known for its antioxidant properties.
Shikimic Acid: An intermediate in the shikimate pathway, similar in structure and function
Uniqueness: this compound is unique due to its hydroxyimino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in scientific research and industrial processes .
Properties
Molecular Formula |
C7H11NO6 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
(1S,3R,4R,5E)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO6/c9-4-2-7(13,6(11)12)1-3(8-14)5(4)10/h4-5,9-10,13-14H,1-2H2,(H,11,12)/b8-3+/t4-,5-,7+/m1/s1 |
InChI Key |
WASIBXJFRXJWAR-GKQOBJDDSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](/C(=N/O)/C[C@]1(C(=O)O)O)O)O |
Canonical SMILES |
C1C(C(C(=NO)CC1(C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S,5S,6R)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10776880.png)
![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776882.png)
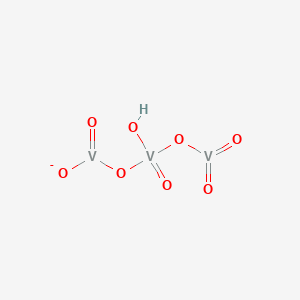
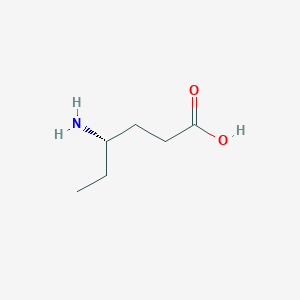
![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776898.png)
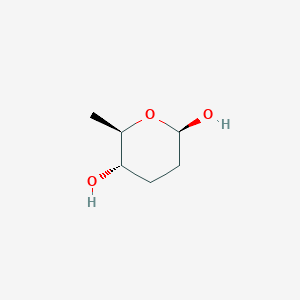
![3,4-Dihydroxy-2-[(methylsulfanyl)methyl]-5-(4-oxo-4,5-dihydro-3H-pyrrolo[3,2-D]pyrimidin-7-YL)pyrrolidinium](/img/structure/B10776911.png)
![[(2S,3R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10776915.png)
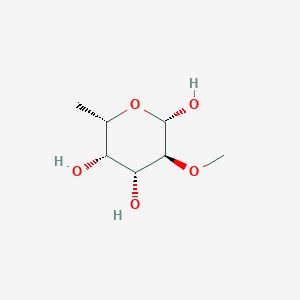
![(2S,5R,6R)-6-({(6S)-6-[(ammonioacetyl)amino]-6-carboxylatohexanoyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B10776927.png)
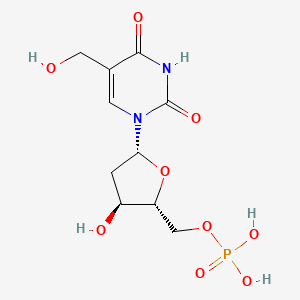
![[(3S)-3,4-di(hexanoyloxy)butyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10776940.png)
![[2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10776953.png)

